molecular formula C9H7Cl3O2 B1316858 2-(2,4-Dichlorophenoxy)propanoyl chloride CAS No. 58048-37-6

2-(2,4-Dichlorophenoxy)propanoyl chloride

Cat. No.: B1316858
CAS No.: 58048-37-6
M. Wt: 253.5 g/mol
InChI Key: ONQSXERGNKDILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, toluene

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Acids: Formed by hydrolysis

Scientific Research Applications

Agricultural Applications

Herbicidal Use:
The compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the most widely used herbicides. It functions by disrupting plant growth hormones, making it effective against broadleaf weeds. The synthesis of 2-(2,4-Dichlorophenoxy)propanoyl chloride has been linked to the production of fungicides and herbicides that target specific agricultural pests.

  • Synthesis Method:
    A notable method for synthesizing 2-(2,4-Dichlorophenoxy)propanoic acid (the acid form) involves using dimethyl sulfoxide as a solvent, which enhances yield and reduces waste products compared to traditional methods that utilize water as a medium. This process can achieve yields up to 90% while minimizing phenolic wastewater discharge .

Case Study:
Research has demonstrated the effectiveness of 2-(2,4-Dichlorophenoxy)propanoic acid in controlling rice blast disease in agriculture. The compound serves as an intermediate in the synthesis of fenoxanil, an agricultural fungicide that is particularly effective against rice blast and other fungal diseases affecting crops .

Environmental Impact Studies

Adsorption Studies:
Recent studies have focused on the environmental implications of this compound through its degradation and adsorption characteristics in aqueous solutions. Research shows that aluminum hydroxides synthesized through electrosynthesis can effectively adsorb this herbicide from water, achieving removal efficiencies of up to 93% under optimized conditions .

  • Experimental Parameters:
    The studies evaluated various parameters such as current density and pH levels to determine optimal conditions for adsorption. The results indicated that adsorption kinetics followed a second-order model, suggesting a strong affinity between the adsorbent and the herbicide .

Toxicological Research

Health Hazards:
Despite its agricultural benefits, exposure to this compound poses health risks. Acute exposure can lead to respiratory issues and gastrointestinal disturbances. Case reports highlight incidents of poisoning due to accidental ingestion or misuse of herbicides containing this compound .

  • Clinical Observations:
    A case study documented severe toxicity symptoms in a patient who ingested 2,4-D herbicide, leading to significant medical interventions including mechanical ventilation and intensive supportive care . These findings underscore the importance of safety protocols when handling chemicals related to this compound.

Pharmaceutical Applications

Synthesis Intermediates:
In pharmaceutical chemistry, this compound is utilized as an intermediate in the synthesis of various therapeutic agents. Its structural properties allow for modifications that enhance bioactivity and specificity against target biological pathways.

  • Research Findings:
    Studies have shown that derivatives of dichlorophenoxy compounds exhibit anti-inflammatory properties and potential applications in treating conditions like arthritis. The ability to modify the dichlorophenoxy structure opens avenues for developing new medications with improved efficacy and reduced side effects.

Biological Activity

2-(2,4-Dichlorophenoxy)propanoyl chloride, commonly referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound that has garnered attention due to its biological activity and applications in agriculture as a herbicide. Understanding its biological effects, toxicity, and degradation pathways is crucial for assessing its environmental impact and safety in agricultural practices.

  • Chemical Formula : C10_{10}H8_{8}Cl2_{2}O2_2
  • Molecular Weight : 233.08 g/mol
  • CAS Number : 120-36-5

Herbicidal Action

This compound is primarily recognized for its herbicidal properties. It functions by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death. This mode of action disrupts normal plant development processes.

Toxicity Studies

Numerous studies have documented the toxicity associated with 2,4-D and its derivatives. Key findings include:

  • Acute Toxicity : Exposure can lead to symptoms such as nausea, vomiting, diarrhea, and in severe cases, respiratory distress and coma. A case study reported a young female who ingested 30 mL of 2,4-D and exhibited severe neurological symptoms before succumbing to the poisoning .
  • Chronic Effects : Long-term exposure has been linked to reproductive toxicity and potential carcinogenic effects. However, the U.S. Environmental Protection Agency (EPA) classifies 2,4-D as not classifiable regarding human carcinogenicity .

Case Studies

  • Case of Severe Poisoning : A report detailed a case where a patient ingested 50 mL of a 2,4-D herbicide with suicidal intent. The patient presented with severe muscle damage (rhabdomyolysis) and required intensive care but ultimately did not survive .
  • Occupational Exposure : Studies have shown that agricultural workers exposed to 2,4-D during mixing and application exhibited higher urinary concentrations of the compound compared to non-exposed individuals. This highlights the risks associated with occupational exposure in agricultural settings .

Environmental Impact and Degradation

The environmental persistence of this compound raises concerns about its ecological impact:

  • Microbial Degradation : Research indicates that certain bacterial strains can degrade this compound effectively. For example, Flavobacterium sp. has been identified as capable of utilizing this compound as a carbon source under aerobic conditions .
  • Fungal Degradation : Fungi such as Aspergillus penicilloides have also shown potential in degrading phenoxyacetic acids like 2,4-D, which could be harnessed for bioremediation efforts .

Summary of Biological Effects

Effect TypeDescription
Acute ToxicityNausea, vomiting, diarrhea; severe cases may lead to respiratory failure
Chronic ToxicityPotential reproductive toxicity; classified as not classifiable as carcinogenic by EPA
Herbicidal ActionMimics auxin leading to uncontrolled plant growth and death
Environmental ImpactPersistent in the environment; subject to microbial degradation

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(2,4-dichlorophenoxy)propanoyl chloride in laboratory settings?

  • Methodological Answer : Due to its carcinogenic potential (limited evidence in animal studies) and dermal absorption risks, strict safety measures are required:

  • Use personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Work in a fume hood to minimize inhalation exposure.
  • Store in tightly sealed containers away from oxidizing agents (e.g., peroxides, chlorates) and metals in moist conditions to prevent reactive degradation .
  • Implement OSHA’s Access to Employee Exposure and Medical Records Standard (29 CFR 1910.1020) for exposure tracking .

Q. How can researchers assess occupational exposure when no established limits exist for this compound?

  • Methodological Answer :

  • Conduct regular air and surface sampling in the workspace. Use gas chromatography-mass spectrometry (GC-MS) or HPLC to quantify airborne concentrations.
  • Compare results with analogous compounds (e.g., 2,4-D derivatives) and adhere to ALARA (As Low As Reasonably Achievable) principles for carcinogens .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on the propionyl chloride and dichlorophenoxy groups.
  • FTIR to identify functional groups (C=O stretch at ~1800 cm⁻¹ for acyl chloride).
  • Elemental analysis to verify purity and stoichiometry .

Advanced Research Questions

Q. How can conflicting data on the compound’s carcinogenicity be resolved in toxicity studies?

  • Methodological Answer :

  • Perform longitudinal in vivo studies using multiple animal models (e.g., rodents, zebrafish) at varying doses.
  • Use histopathology to assess lung-specific carcinogenicity (as suggested in limited animal evidence) .
  • Cross-reference with epidemiological data from occupational exposure records, though human studies are scarce .

Q. What experimental design considerations are critical for studying its reactivity in synthetic applications?

  • Methodological Answer :

  • Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the acyl chloride group. Use dry dichloromethane or THF under inert atmospheres.
  • Monitor reactions with oxidizing agents (e.g., KMnO₄) to assess degradation pathways.
  • Employ kinetic studies to evaluate stability under varying temperatures and pH .

Q. How can researchers address discrepancies in stability data when stored with metals?

  • Methodological Answer :

  • Conduct accelerated aging tests with metal ions (e.g., Fe³⁺, Cu²⁺) in controlled humidity.
  • Analyze degradation products via LC-MS to identify reactive intermediates (e.g., chlorinated byproducts).
  • Recommend storage in glass or PTFE-lined containers to minimize metal contact .

Q. What strategies mitigate reproductive toxicity risks during in vitro assays?

  • Methodological Answer :

  • Use cell-based models (e.g., human placental trophoblasts) to assess endocrine disruption potential.
  • Apply low-dose, long-term exposure protocols to mimic occupational scenarios.
  • Include positive controls (e.g., bisphenol A) for comparative toxicity profiling .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQSXERGNKDILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558730
Record name 2-(2,4-Dichlorophenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58048-37-6
Record name 2-(2,4-Dichlorophenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.